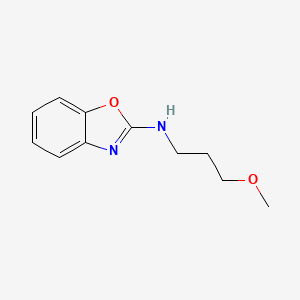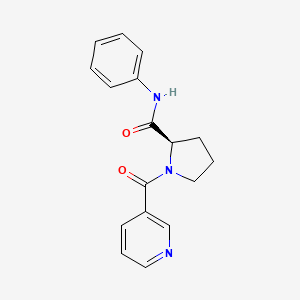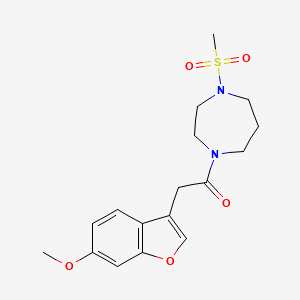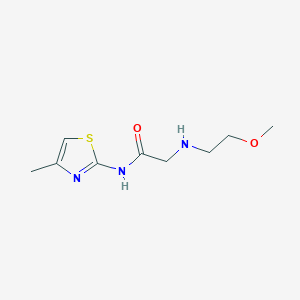
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide, also known as DBX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBX belongs to the class of compounds known as benzodioxepines, which are known to exhibit a range of biological activities, including anxiolytic, sedative, and anticonvulsant effects.
科学研究应用
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide exhibits anxiolytic, sedative, and anticonvulsant effects in animal models. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide has also been investigated for its potential as a novel antidepressant and has shown promising results in preclinical studies.
作用机制
The exact mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide is not fully understood, but it is believed to act on the GABAergic system. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide has been shown to enhance GABAergic neurotransmission by increasing the activity of GABA-A receptors, which are known to play a key role in the regulation of anxiety, sedation, and seizure activity. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide has also been shown to modulate the activity of glutamate receptors, which are involved in the regulation of synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide has been shown to have a range of biochemical and physiological effects. Studies have shown that N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide can reduce anxiety and increase sedation in animal models. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide has also been shown to have anticonvulsant effects and may have potential applications in the treatment of epilepsy. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide has also been investigated for its potential as a novel antidepressant and has shown promising results in preclinical studies.
实验室实验的优点和局限性
One of the advantages of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide is that it exhibits a range of biological activities, making it a versatile compound for scientific research. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide is also relatively easy to synthesize and can be obtained in high purity. However, there are also limitations to the use of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide in lab experiments. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. Additionally, the mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide is not fully understood, which may limit its use in certain types of experiments.
未来方向
There are many future directions for N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide research. One area of research is the development of novel antidepressants based on the structure of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide. Another area of research is the investigation of the neuroprotective effects of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide in animal models of neurodegenerative diseases. Additionally, the mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide should be further investigated to better understand its effects on the GABAergic and glutamatergic systems. Finally, the safety and efficacy of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide in humans should be investigated to determine its potential as a therapeutic agent.
合成方法
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide can be synthesized using a variety of methods, including the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with 3-methylbutyraldehyde in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. These methods have been reported in the literature and have been shown to yield N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide in good yields and high purity.
属性
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(2)8-14(16)15-11-4-5-12-13(9-11)18-7-3-6-17-12/h4-5,9-10H,3,6-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXNVFGLRNDEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539075.png)
![(4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7539079.png)
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone](/img/structure/B7539080.png)

![(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539095.png)
![Methyl 3-[[4-(phenylcarbamoyl)piperidin-1-yl]methyl]benzoate](/img/structure/B7539098.png)
![2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7539117.png)
